8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Descripción
This compound features a spiro[4.5]decane core with a 1-oxa-2,8-diazaspiro ring system. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 8 acts as a protecting group, commonly used in peptide synthesis to shield amines during solid-phase synthesis. The carboxylic acid at position 3 enables further functionalization, such as amide bond formation. Its spiro architecture introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications .
Propiedades
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-21(27)20-13-23(30-24-20)9-11-25(12-10-23)22(28)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMIGJGBCMNOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=NO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20N2O4
- Molecular Weight : 336.34 g/mol
- CAS Number : 1803562-58-4
The compound features a spiro structure which is significant in medicinal chemistry due to its unique three-dimensional arrangement that can influence biological interactions.
Research indicates that compounds with similar structural motifs to 8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid often interact with biological targets through various mechanisms:
- Enzyme Inhibition : Some studies suggest that derivatives of diazaspiro compounds can act as enzyme inhibitors, impacting pathways related to cell signaling and metabolism.
- Receptor Modulation : The compound may influence receptor activity, particularly in neurotransmitter systems, which could have implications for neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several diazaspiro compounds, including derivatives of the target compound, for their anticancer properties. Results showed that some compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : Research conducted by Pendergrass et al. demonstrated that certain structural analogs could protect neuronal cells from oxidative stress-induced apoptosis. This finding positions the compound as a potential neuroprotective agent .
- Antibacterial Properties : A recent investigation into the antibacterial efficacy of related compounds found that some exhibited notable activity against Gram-positive bacteria, indicating a possible application in treating bacterial infections .
Data Table of Biological Activities
Comparación Con Compuestos Similares
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS 849928-23-0)
- Structural Differences : Replaces the 1-oxa group with a second diaza moiety and incorporates a tert-butoxycarbonyl (Boc) protecting group instead of the unsaturated ene group.
- Physicochemical Properties :
- Functional Impact :
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic Acid 8,8-Dioxide (CAS 1823835-45-5)
- Structural Differences : Replaces oxygen with a sulfone (thia + dioxide) group at position 6.
- Physicochemical Properties: Molecular Weight: 455.52 g/mol Formula: C24H25NO6S
- Improved oxidative stability but reduced solubility in nonpolar solvents due to sulfone polarity .
Linear Fmoc-Protected Analogues
- Example : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
Key Comparative Data Table
| Compound Name | CAS Number | Core Structure | Protecting Group | Molecular Weight (g/mol) | Key Functional Group | Solubility |
|---|---|---|---|---|---|---|
| 8-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic Acid | N/A | Spiro[4.5]dec-2-ene | Fmoc | ~450 (estimated) | Carboxylic Acid | DMSO, DMF |
| 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic Acid | 849928-23-0 | Spiro[4.5]decane | Fmoc + Boc | 506.59 | Carboxylic Acid | 10 mM in DMSO |
| 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic Acid 8,8-Dioxide | 1823835-45-5 | Spiro[4.5]decane | Fmoc | 455.52 | Sulfone + Carboxylic Acid | Limited data |
| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid | 180576-05-0 | Piperazine | Fmoc | 366.41 | Carboxylic Acid | Polar solvents |
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates stabilized?
The synthesis typically involves multi-step organic reactions, leveraging the fluorenylmethoxycarbonyl (Fmoc) group for amino protection. A standard approach includes:
Spirocycle Formation : Cyclization of precursor amines or carboxylic acids under acidic or basic conditions to form the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core .
Fmoc Protection : Introduction of the Fmoc group via carbodiimide-mediated coupling (e.g., DCC or EDC) to protect the amine functionality, ensuring selectivity during subsequent reactions .
Carboxylic Acid Activation : Use of tert-butoxycarbonyl (Boc) or other acid-labile groups to protect reactive sites, followed by deprotection under controlled conditions (e.g., TFA) .
Critical Considerations : Monitor reaction pH and temperature to avoid premature deprotection. Purification via flash chromatography or HPLC is recommended to isolate intermediates .
Q. What protective groups are employed in its synthesis, and how do they influence reaction outcomes?
- Fmoc Group : Provides temporary amine protection, removable under mild basic conditions (e.g., piperidine), minimizing side reactions .
- Boc Group : Used for carboxyl protection, stable under Fmoc deprotection conditions but cleaved with strong acids (e.g., TFA) .
- tert-Butyl Esters : Protect hydroxyl or carboxyl groups during peptide coupling, enhancing solubility in organic solvents .
Methodological Tip : Sequential deprotection strategies (e.g., Fmoc first, Boc second) prevent undesired side reactions. Confirm group stability using TLC or LC-MS .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to risks of skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders; the compound may cause respiratory tract irritation (GHS H335) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
Q. Which analytical techniques are most effective for characterizing this compound?
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
- Kinetic Control : Reduce reaction temperatures during cyclization to favor spirocycle formation over linear byproducts .
- Catalyst Screening : Test Pd-mediated coupling or organocatalysts for stereoselective steps. For example, chiral auxiliaries improve enantiomeric excess in spirocyclic systems .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for Fmoc coupling, but switch to dichloromethane (DCM) for acid-sensitive steps to reduce hydrolysis .
Data Contradiction Note : Conflicting reports on Boc vs. Fmoc stability in certain solvents (e.g., DCM) require empirical validation via controlled experiments .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls. Discrepancies may arise from varying assay conditions (pH, temperature) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that might interfere with activity measurements. For example, Fmoc deprotection under physiological conditions generates fluorenyl byproducts .
- Structural Dynamics : Employ molecular docking to compare binding modes across isoforms. The spirocyclic core may exhibit conformational flexibility, altering target affinity .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -F) at the 7-position of the isoindole ring to improve metabolic stability (see analog in ).
- Side Chain Diversification : Replace the tert-butyl group with hydrophilic moieties (e.g., PEG chains) to enhance solubility for in vivo studies .
- Prodrug Approaches : Mask the carboxylic acid as an ester to improve membrane permeability, with enzymatic cleavage in target tissues .
Validation : Screen derivatives via SPR or ITC for binding kinetics and thermodynamic profiles .
Q. How can mechanistic studies elucidate its interaction with enzyme targets?
- Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to identify binding pockets. The Fmoc group may occupy hydrophobic active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry under physiological conditions .
- Mutagenesis Studies : Engineer enzyme mutants (e.g., Ala-scanning) to pinpoint residues critical for interaction, validated via kinetic assays (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
